2-(4-Chlorophenyl)-8-ethylquinoline-4-carbonyl chloride
Overview
Description
The description of a chemical compound usually includes its molecular formula, structure, and other identifiers like CAS number, IUPAC name, etc.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product.Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound.Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo, the conditions under which these reactions occur, and the products formed.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, molar mass, etc.Scientific Research Applications
Synthesis and Pharmaceutical Research
The compound 2-(4-Chlorophenyl)-8-ethylquinoline-4-carbonyl chloride has been researched for its utility in the synthesis of complex organic molecules. For instance, Campbell et al. (1996) explored its reactions with imines and isocyanates to synthesize 1,2,3,4-tetrahydroisoquinolines and 3,4-dihydro-1(2H)-isoquinolinones, which are significant in pharmaceutical research (Campbell et al., 1996).
Antimicrobial Agent Development
The compound has been involved in the synthesis of new quinazolines, as researched by Desai et al. (2007), who synthesized compounds with potential antimicrobial properties (Desai et al., 2007). Additionally, Khalil et al. (2000) used this compound in the creation of antimicrobial agents, specifically 5-carbonyl-(4-amino-3-cyanothiophene-5-yl)-8-hydroxyquinoline derivatives (Khalil et al., 2000).
Optoelectronic and Charge Transport Studies
Irfan et al. (2020) investigated derivatives of this compound, including 4-(4-chlorophenyl)-8-methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile, for their optoelectronic and charge transport properties. This research is crucial in the field of materials science, particularly for the development of multifunctional materials (Irfan et al., 2020).
Catalysis and Chemical Reactions
Research by Ryabov (1984) and others has shown the role of similar compounds in catalytic processes and chemical reactions. These studies provide insights into the mechanisms of reactions involving palladium complexes, which are essential in various industrial applications (Ryabov, 1984).
Safety And Hazards
This involves studying the compound’s toxicity, environmental impact, handling precautions, and disposal methods.
Future Directions
This could involve potential applications of the compound, areas of research that could be explored, and how the compound could be modified to enhance its properties or reduce its side effects.
properties
IUPAC Name |
2-(4-chlorophenyl)-8-ethylquinoline-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2NO/c1-2-11-4-3-5-14-15(18(20)22)10-16(21-17(11)14)12-6-8-13(19)9-7-12/h3-10H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLAXGTIYMQZHAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-8-ethylquinoline-4-carbonyl chloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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